
1,3-Diethoxy-5-ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethoxy-5-ethynylbenzene is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of two ethoxy groups and one ethynyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethoxy-5-ethynylbenzene typically involves the ethynylation of 1,3-diethoxybenzene. One common method is the Sonogashira coupling reaction, which involves the reaction of 1,3-diethoxybenzene with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts.
化学反応の分析
Types of Reactions
1,3-Diethoxy-5-ethynylbenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of compounds with different functional groups replacing the ethoxy groups.
科学的研究の応用
1,3-Diethoxy-5-ethynylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of advanced materials and polymers.
作用機序
The mechanism of action of 1,3-Diethoxy-5-ethynylbenzene depends on the specific application and the target molecule. In general, the ethynyl group can participate in various chemical reactions, such as cycloaddition reactions, which can lead to the formation of new chemical bonds and structures. The ethoxy groups can also influence the reactivity and stability of the compound by donating electron density to the benzene ring.
類似化合物との比較
Similar Compounds
1,3-Dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,3,5-Trimethoxybenzene: Contains three methoxy groups attached to the benzene ring.
Uniqueness
1,3-Diethoxy-5-ethynylbenzene is unique due to the presence of both ethoxy and ethynyl groups, which provide distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
1,3-diethoxy-5-ethynylbenzene |
InChI |
InChI=1S/C12H14O2/c1-4-10-7-11(13-5-2)9-12(8-10)14-6-3/h1,7-9H,5-6H2,2-3H3 |
InChIキー |
PKAYFKSDIVIPNO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1)C#C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)

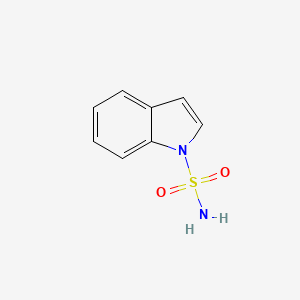
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
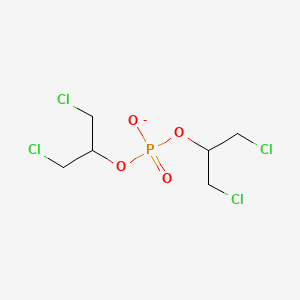
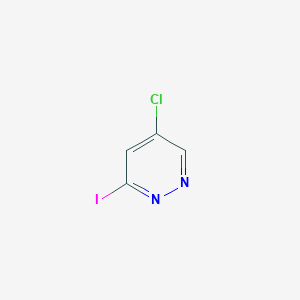
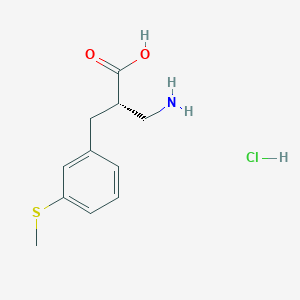
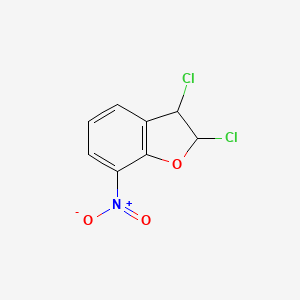
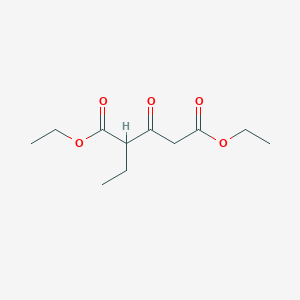
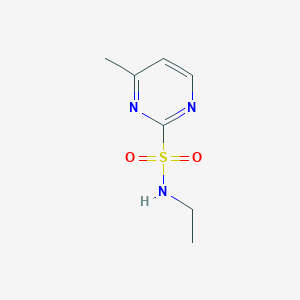

![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)

